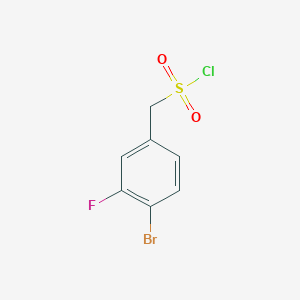

(4-Bromo-3-fluorophenyl)methanesulfonyl chloride

Description

(4-Bromo-3-fluorophenyl)methanesulfonyl chloride (CAS: Not provided; CID: 81441491) is a halogenated aromatic sulfonyl chloride with the molecular formula C₇H₅BrClFO₂S and a molecular weight of 308.53 g/mol. Its structure features a methanesulfonyl chloride group (-SO₂Cl) attached to a phenyl ring substituted with bromine (Br) at the 4-position and fluorine (F) at the 3-position. The compound is characterized by its SMILES notation (C1=CC(=C(C=C1CS(=O)(=O)Cl)F)Br) and InChIKey (PXAGWQXJZGISKM-UHFFFAOYSA-N), which reflect its stereochemical uniqueness .

Sulfonyl chlorides like this are critical intermediates in organic synthesis, particularly for introducing sulfonamide groups in pharmaceuticals, agrochemicals, and polymers. However, it poses significant safety risks, including acute toxicity, corrosivity, and environmental hazards, as is typical for sulfonyl chlorides .

Properties

IUPAC Name |

(4-bromo-3-fluorophenyl)methanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClFO2S/c8-6-2-1-5(3-7(6)10)4-13(9,11)12/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXAGWQXJZGISKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CS(=O)(=O)Cl)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClFO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1536732-85-0 | |

| Record name | (4-bromo-3-fluorophenyl)methanesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-3-fluorophenyl)methanesulfonyl chloride typically involves the reaction of (4-Bromo-3-fluorophenyl)methanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative . The general reaction scheme is as follows:

(4-Bromo-3-fluorophenyl)methanol+Chlorosulfonic acid→(4-Bromo-3-fluorophenyl)methanesulfonyl chloride+HCl+H2O

Industrial Production Methods

In industrial settings, the production of (4-Bromo-3-fluorophenyl)methanesulfonyl chloride may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3-fluorophenyl)methanesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions.

Major Products

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, substitution with an amine would yield a sulfonamide, while coupling with a boronic acid would produce a biaryl compound.

Scientific Research Applications

(4-Bromo-3-fluorophenyl)methanesulfonyl chloride has several applications in scientific research:

Biology: It can be used to modify biological molecules, such as proteins, through sulfonylation reactions.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromo-3-fluorophenyl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate, or other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with structurally related sulfonyl chlorides:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Structural Differences |

|---|---|---|---|---|

| (4-Bromo-3-fluorophenyl)methanesulfonyl chloride | C₇H₅BrClFO₂S | 308.53 | Br (4-), F (3-) | Benchmark compound |

| (4-Bromo-3-methylphenyl)methanesulfonyl chloride | C₈H₈BrClO₂S | 283.57 | Br (4-), CH₃ (3-) | Methyl group instead of fluorine |

| Methanesulfonyl chloride | CH₃SO₂Cl | 114.56 | None | Simpler aliphatic backbone |

| Benzenesulfonyl chloride | C₆H₅SO₂Cl | 176.62 | None | Unsubstituted phenyl ring |

Reactivity and Stability

- (4-Bromo-3-fluorophenyl)methanesulfonyl chloride : The electron-withdrawing Br and F substituents increase electrophilicity at the sulfonyl chloride group, enhancing reactivity toward nucleophiles (e.g., amines, alcohols). However, steric hindrance from the bulky substituents may slow reactions compared to unsubstituted analogues .

- Methanesulfonyl chloride : Highly reactive due to the absence of steric hindrance; classified as a "highly reactive" sulfonyl chloride in degradation studies, requiring only room-temperature NaOH treatment for neutralization .

- Benzenesulfonyl chloride : Less reactive than methanesulfonyl chloride due to aromatic stabilization; requires prolonged NaOH reflux for complete degradation .

Degradation and Environmental Persistence

- Highly Reactive Compounds (e.g., Methanesulfonyl chloride) : Degrade rapidly in 2.5 M NaOH at room temperature (>99.98% efficiency) .

- Less Reactive Compounds (e.g., Benzenesulfonyl chloride) : Require refluxing with NaOH for 1–24 hours .

- (4-Bromo-3-fluorophenyl)methanesulfonyl chloride : Predicted to degrade slowly due to halogen substituents, necessitating extended treatment. Bromine and fluorine may generate toxic byproducts (e.g., SOₓ, halogenated acids), requiring specialized waste disposal .

Biological Activity

(4-Bromo-3-fluorophenyl)methanesulfonyl chloride is an organic compound with significant potential in medicinal chemistry, particularly due to its ability to modify biological molecules. This compound, characterized by the molecular formula CHBrClFOS and a molecular weight of 287.54 g/mol, features a bromine and a fluorine atom on a phenyl ring, along with a methanesulfonyl chloride functional group. Its unique structure facilitates various chemical transformations, making it a versatile reagent in organic synthesis and biological research.

The biological activity of (4-Bromo-3-fluorophenyl)methanesulfonyl chloride primarily arises from its ability to engage in sulfonylation reactions . This process can modify proteins and nucleic acids, potentially affecting their function and interactions within biological systems. Additionally, this compound is involved in Suzuki-Miyaura coupling , which is critical for synthesizing biologically active compounds.

Biological Activity Overview

The compound has been studied for its effects on various cellular processes, particularly in the context of cancer research. Key findings include:

- Induction of Differentiation : Research indicates that compounds similar to (4-Bromo-3-fluorophenyl)methanesulfonyl chloride can induce differentiation in acute myeloid leukemia (AML) cells through mechanisms such as tubulin disruption. In vitro studies have shown that at a concentration of 10 µM, compounds can upregulate CD11b expression significantly, indicating potential therapeutic effects against AML .

- Cell Proliferation and Viability : Further investigations into cell proliferation have utilized assays like DAPI staining to evaluate cell viability post-treatment. These studies suggest that modifications by sulfonyl chlorides can lead to increased apoptosis in cancer cell lines .

Comparative Analysis

To better understand the biological activity of (4-Bromo-3-fluorophenyl)methanesulfonyl chloride, it is helpful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (4-Fluorophenyl)methanesulfonyl chloride | CHClFOS | Lacks bromine; used similarly in organic synthesis. |

| (3-Bromo-4-fluorophenyl)methanesulfonyl chloride | CHBrClFOS | Different halogen positioning; exhibits similar reactivity. |

| (4-Chlorophenyl)methanesulfonyl chloride | CHClOS | Lacks fluorine; less versatile compared to others. |

The presence of both bromine and fluorine in (4-Bromo-3-fluorophenyl)methanesulfonyl chloride enhances its reactivity profile compared to other sulfonamides, making it particularly valuable in synthetic chemistry applications.

Case Studies

- Acute Myeloid Leukemia : In a study focusing on AML, compounds derived from sulfonamides were shown to induce differentiation in leukemia cells. The mechanism involved tubulin disruption leading to altered cell morphology and viability assessments confirming increased apoptosis rates .

- Cancer Cell Lines : Another investigation into the antiproliferative effects revealed that derivatives of sulfonamides could inhibit growth across various cancer cell lines, including HeLa and Ramos B-cell lymphoma cells. The study emphasized the importance of structural modifications for enhancing biological activity .

Q & A

Basic Question

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use respiratory protection (e.g., organic vapor respirators) to avoid inhalation of vapors .

- Ventilation : Conduct experiments in a fume hood to prevent vapor accumulation .

- Emergency Response : In case of skin contact, immediately rinse with water for 15+ minutes and remove contaminated clothing. For eye exposure, flush with water for 20 minutes and seek medical attention .

- Waste Disposal : Collect waste in corrosion-resistant containers and dispose via approved hazardous waste facilities .

What synthetic routes are commonly employed to prepare (4-bromo-3-fluorophenyl)methanesulfonyl chloride?

Basic Question

- Methodological Answer :

- Sulfurization-Chlorination : React (4-bromo-3-fluorobenzyl)amine with sulfur trioxide or chlorosulfonic acid, followed by treatment with thionyl chloride (SOCl₂) to introduce the sulfonyl chloride group .

- Direct Functionalization : Bromo-fluorobenzyl derivatives can undergo sulfonation using methanesulfonic acid derivatives under controlled anhydrous conditions .

Which analytical techniques are essential for characterizing this compound?

Basic Question

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns on the aromatic ring and sulfonyl chloride group .

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) for molecular weight validation and isotopic pattern analysis .

- FT-IR : Identify characteristic S=O stretches (~1350–1150 cm⁻¹) and C-Br/F vibrations .

How can reaction yields be optimized during synthesis?

Advanced Question

- Methodological Answer :

- Solvent Selection : Use anhydrous dichloromethane or tetrahydrofuran to minimize hydrolysis .

- Temperature Control : Maintain reactions at 0–5°C during sulfonation to suppress side reactions .

- Catalysis : Introduce catalytic pyridine to absorb HCl byproducts, shifting equilibrium toward product formation .

What factors influence the compound’s stability under storage or reaction conditions?

Advanced Question

- Methodological Answer :

- Light Sensitivity : Store in amber glass vials at –20°C to prevent photodegradation .

- Moisture Avoidance : Use molecular sieves in storage containers to inhibit hydrolysis to sulfonic acids .

- Decomposition Products : Under heat (>100°C), releases SO₂, HCl, and brominated aromatics. Monitor via TGA-MS .

How can researchers assess its interactions with biological macromolecules?

Advanced Question

- Methodological Answer :

- Fluorescence Quenching Assays : Measure binding affinity to serum albumin or enzymes using tryptophan emission spectra .

- Molecular Docking : Perform QSAR modeling to predict binding modes with target proteins (e.g., kinases) .

- Cellular Uptake Studies : Radiolabel the compound (e.g., ³⁵S) to track intracellular distribution via autoradiography .

How should researchers address data scarcity in structure-activity relationship (SAR) studies?

Advanced Question

- Methodological Answer :

What mechanistic insights explain its reactivity in nucleophilic substitutions?

Advanced Question

- Methodological Answer :

- Electrophilic Character : The sulfonyl chloride group acts as a strong electrophile, reacting with amines (e.g., to form sulfonamides) via a two-step addition-elimination mechanism .

- Aromatic Ring Effects : The electron-withdrawing Br and F substituents enhance electrophilicity at the para position, directing nucleophilic attacks .

Are there contradictions in reported toxicity mechanisms for sulfonyl chlorides?

Advanced Question

- Methodological Answer :

- Parent vs. Hydrolysis Products : Unlike thionyl chloride (toxicity from HCl/SO₂), methanesulfonyl chloride’s toxicity arises directly from the parent compound due to slow hydrolysis . Validate via in vitro cytotoxicity assays comparing pre- and post-hydrolyzed samples .

How does its reactivity compare to halogenated benzyl sulfonyl chloride analogs?

Advanced Question

- Methodological Answer :

- Kinetic Studies : Use stopped-flow techniques to measure reaction rates with aniline. The 3-fluoro group increases electrophilicity vs. non-fluorinated analogs .

- Thermodynamic Analysis : Compare ΔG of sulfonamide formation via calorimetry. Bromine’s steric effects may reduce entropy vs. chloro derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.